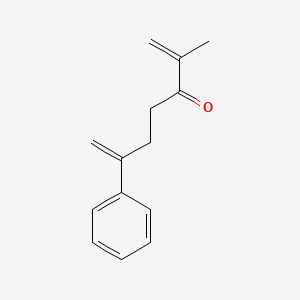
2-Methyl-6-phenylhepta-1,6-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenylhepta-1,6-dien-3-one is an organic compound with the molecular formula C14H16O It is a derivative of heptadienone, characterized by the presence of a methyl group at the second position and a phenyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylhepta-1,6-dien-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isoprene under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-phenylhepta-1,6-dien-3-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the double bonds are targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted alkenes or aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methyl-6-phenylhepta-1,6-dien-3-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-phenylhepta-1,6-dien-3-one involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may bind to viral proteins, inhibiting their function and preventing viral replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylhepta-1,6-dien-3-ol: Similar structure but with a hydroxyl group instead of a ketone.
3,4-Seco-dammara-4(29),20(21),24(25)-trien-3-oic acid: A triterpenoid with a different core structure but similar functional groups.
Uniqueness
2-Methyl-6-phenylhepta-1,6-dien-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
89154-48-3 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-methyl-6-phenylhepta-1,6-dien-3-one |
InChI |
InChI=1S/C14H16O/c1-11(2)14(15)10-9-12(3)13-7-5-4-6-8-13/h4-8H,1,3,9-10H2,2H3 |
Clave InChI |
VTRSHKAMTNOJKA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)CCC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14141178.png)
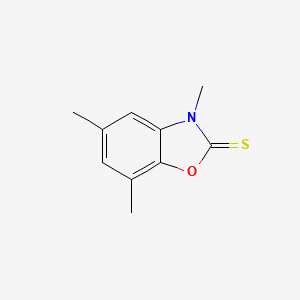
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
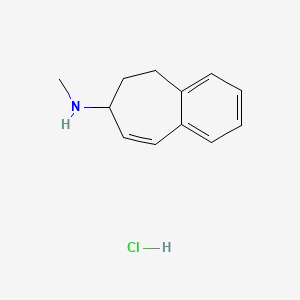
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
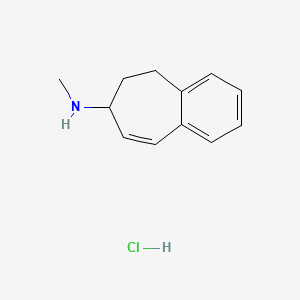
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
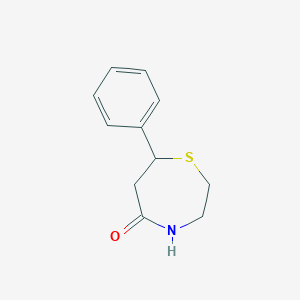
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)


